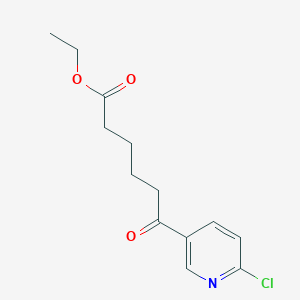

Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate

Descripción general

Descripción

Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a chlorine atom at the 6-position and an ethyl ester group at the 6-oxohexanoate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 6-chloropyridine-3-carboxylic acid.

Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 6-chloropyridine-3-carboxylate.

Grignard Reaction: The ethyl ester is then subjected to a Grignard reaction with a suitable Grignard reagent, such as ethylmagnesium bromide, to introduce the 6-oxohexanoate moiety.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and Grignard reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Recent studies have highlighted the biological activity of Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate, particularly its interactions with various enzymes and proteins. These interactions can influence metabolic pathways, making it a candidate for further research in pharmacology.

Notable Biological Effects:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, indicating potential for development as antimicrobial agents .

- Cognitive Enhancement : There is evidence that compounds related to this compound may enhance cognitive function through modulation of signaling pathways involved in memory formation and synaptic plasticity .

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound:

- Esterification : The initial step involves the esterification of appropriate carboxylic acids.

- Heterocyclization : A one-pot heterocyclization reaction is employed to form the core structure.

- Etherification : Finally, etherification reactions are utilized to introduce functional groups that enhance biological activity.

Applications in Agrochemicals

This compound has been explored for its potential applications in agrochemicals, particularly as an insecticide. Research indicates that derivatives of this compound can be effective against pests such as Heliothis armigera and Plutella xylostella, suggesting its utility in crop protection strategies.

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial properties of various derivatives of this compound against common pathogens. The results indicated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Cognitive Function Enhancement

Research has demonstrated that compounds similar to this compound can activate the cAMP response element-binding (CREB) pathway, which is crucial for long-term memory formation. This suggests potential applications in treating cognitive deficits associated with neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate involves its interaction with specific molecular targets. The chlorine-substituted pyridine ring can interact with enzymes or receptors, potentially inhibiting their activity. The ester and ketone groups may also play a role in binding to active sites or undergoing metabolic transformations.

Comparación Con Compuestos Similares

Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate can be compared with other pyridine derivatives such as:

Ethyl 6-(6-bromopyridin-3-yl)-6-oxohexanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

Ethyl 6-(6-fluoropyridin-3-yl)-6-oxohexanoate: The presence of a fluorine atom can significantly alter the compound’s electronic properties and interactions with biological targets.

Ethyl 6-(6-methylpyridin-3-yl)-6-oxohexanoate: The methyl group introduces steric effects that can influence the compound’s reactivity and binding affinity.

These comparisons highlight the unique properties of this compound, particularly its potential for specific interactions and applications in various fields.

Actividad Biológica

Ethyl 6-(6-chloropyridin-3-YL)-6-oxohexanoate is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, interactions with various biological systems, and relevant case studies.

This compound is an ester derivative characterized by the presence of a chloropyridine moiety. Its chemical structure can be represented as follows:

- Molecular Formula : CHClN\O

- Molecular Weight : 253.68 g/mol

This compound serves as an intermediate in the synthesis of more complex pharmaceutical agents and exhibits notable reactivity due to its functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can affect the pharmacokinetics of co-administered drugs, potentially leading to altered therapeutic effects.

- Modulation of Cellular Pathways : this compound influences cell signaling pathways, affecting gene expression related to oxidative stress response and cellular metabolism. This can lead to enhanced or suppressed cellular functions depending on the context.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in models of chronic inflammation. It appears to modulate inflammatory cytokines, thereby reducing inflammation in treated tissues.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Modulates cytokine production | |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound, researchers found that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within clinically relevant ranges, indicating potential for development as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed that treatment with this compound led to a marked reduction in swelling and pain, correlating with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Propiedades

IUPAC Name |

ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-2-18-13(17)6-4-3-5-11(16)10-7-8-12(14)15-9-10/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFRAOQBEGMUKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641801 | |

| Record name | Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-67-1 | |

| Record name | Ethyl 6-(6-chloropyridin-3-yl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.